molecular formula C20H21N5O3S B2832831 N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921557-07-5

N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2832831
CAS No.: 921557-07-5
M. Wt: 411.48
InChI Key: GNHMJAYTPOLFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-27-16-9-8-14(12-17(16)28-2)21-18(26)13-29-20-23-22-19-24(10-11-25(19)20)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHMJAYTPOLFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The compound comprises a triazole moiety linked to a thioacetamide group and a dimethoxyphenyl substituent. The presence of the 1,2,4-triazole ring is significant as it is associated with various biological activities.

Structural Formula

N 3 4 dimethoxyphenyl 2 7 phenyl 6 7 dihydro 5H imidazo 2 1 c 1 2 4 triazol 3 yl thio acetamide\text{N 3 4 dimethoxyphenyl 2 7 phenyl 6 7 dihydro 5H imidazo 2 1 c 1 2 4 triazol 3 yl thio acetamide}

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit substantial antibacterial properties. For instance:

  • Activity Against Gram-positive Bacteria : Compounds similar to this compound have shown effective inhibition against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .

Antifungal Activity

In addition to antibacterial effects, certain triazole derivatives demonstrate antifungal capabilities:

  • Activity Against Fungal Strains : Compounds containing the imidazo[2,1-c][1,2,4]triazole structure have been tested against Aspergillus niger and Fusarium oxysporum, showing promising antifungal activity .

Study 1: Synthesis and Evaluation of Triazole Derivatives

A study synthesized various triazole derivatives and evaluated their biological activities. The results indicated that compounds with the thioacetamide linkage exhibited enhanced antibacterial properties compared to their non-thiolated counterparts. The most active compound demonstrated an IC50 value of 2.32 mM against Mycobacterium tuberculosis .

Study 2: Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the phenyl ring significantly influenced the biological activity. Substituents such as methoxy groups enhanced solubility and bioavailability while maintaining or improving antibacterial efficacy .

Table 1: Biological Activities of Related Compounds

Compound NameStructure TypeMIC (µg/mL)Activity
Compound ATriazole0.125Antibacterial against S. aureus
Compound BTriazole0.250Antifungal against A. niger
Compound CThioacetamide2.32Antitubercular activity

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on ActivityReference
Methoxy GroupIncreased solubility
Phenyl RingEnhanced bioactivity
Thio LinkageImproved antibacterial activity

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical enzymes and pathways associated with cancer cell proliferation.

Case Studies and Findings

  • Mechanism-Based Approaches : A study highlighted the role of imidazo[2,1-c][1,2,4]triazole derivatives in targeting specific enzymes involved in cancer progression. These compounds can inhibit thymidylate synthase and histone deacetylases (HDAC), leading to reduced tumor growth in vitro and in vivo models .
  • Cell Line Testing : In vitro studies have shown that compounds similar to N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide exhibit potent activity against various cancer cell lines such as MCF7 (breast cancer), HEPG2 (liver cancer), and others. The IC50 values for these compounds often fall below 5 µM, indicating strong antiproliferative effects .

Biological Activities Beyond Cancer

Apart from its anticancer properties, this compound also shows promise in other biological applications:

Antimicrobial Properties

Research has indicated that certain triazole derivatives possess antimicrobial activity against a range of pathogens. The thioacetamide moiety may enhance the interaction with microbial targets, leading to increased efficacy against resistant strains.

Neuroprotective Effects

Some studies suggest that imidazo[2,1-c][1,2,4]triazole derivatives may have neuroprotective properties. They could potentially modulate pathways involved in neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neural cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl and imidazole rings have been shown to significantly affect biological activity:

Modification TypeEffect on Activity
Electron-donating groupsIncreased cytotoxicity against cancer cells
Alkyl substitutionsEnhanced solubility and bioavailability
Halogen substitutionsImproved binding affinity to target enzymes

Combination Therapies

Utilizing this compound in combination with existing chemotherapeutics could enhance treatment efficacy while minimizing side effects.

Novel Formulations

Developing new formulations that improve delivery mechanisms may increase the therapeutic index of this compound.

Expanded Biological Testing

Further exploration into its effects on other diseases beyond cancer could uncover additional therapeutic applications.

Chemical Reactions Analysis

Hydrolysis of the Amide and Thioether Linkages

The compound undergoes hydrolytic cleavage under acidic or basic conditions due to the presence of the amide (-CO-NH-) and thioether (-S-) groups.

Reaction Type Conditions Products Key Observations References
Acidic Hydrolysis HCl (6M), reflux, 6–8 h3,4-Dimethoxyaniline + 2-((7-phenyl-6,7-dihydro-5H-imidazo-triazol-3-yl)thio)acetic acidComplete cleavage of the amide bond; thioether remains stable under mild acidity
Basic Hydrolysis NaOH (10%), reflux, 4–6 h3,4-Dimethoxyphenylamine + sodium 2-((7-phenyl-6,7-dihydro-5H-imidazo-triazol-3-yl)thio)acetateThioether linkage resists hydrolysis; amide saponification dominates
  • Mechanistic Insight : The amide’s hydrolysis follows nucleophilic acyl substitution, with hydroxide or hydronium ions attacking the carbonyl carbon. Thioether stability under basic conditions is attributed to the poor leaving-group ability of sulfide ions .

Oxidation of the Thioether Group

The thioether (-S-) moiety is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Reaction Type Conditions Products Key Observations References
Controlled Oxidation H₂O₂ (30%), RT, 2 hN-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo-triazol-3-yl)sulfinyl)acetamideSelective sulfoxide formation; no over-oxidation to sulfone under mild conditions
Strong Oxidation mCPBA (1.2 eq), DCM, 0°C → RT, 12 hN-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo-triazol-3-yl)sulfonyl)acetamideComplete conversion to sulfone; confirmed by MS and 1H^{1}\text{H} NMR
  • Structural Influence : The electron-rich imidazo-triazole ring stabilizes the sulfoxide intermediate, delaying further oxidation .

Nucleophilic Substitution at the Triazole Core

The triazole nitrogen atoms participate in electrophilic substitution or coordination reactions.

Reaction Type Conditions Products Key Observations References
Alkylation CH₃I, K₂CO₃, DMF, 60°C, 4 hN-(3,4-dimethoxyphenyl)-2-((7-phenyl-1-methyl-6,7-dihydro-5H-imidazo-triazol-3-yl)thio)acetamideSelective N-methylation at the triazole N1 position; confirmed by 13C^{13}\text{C} NMR
Metal Coordination CuCl₂, EtOH, RT, 1 hCu(II) complex with triazole N2 and thioether S as ligandsFormation of a square-planar complex; EPR and UV-Vis spectroscopy validation
  • Regioselectivity : Alkylation occurs preferentially at the less sterically hindered N1 position of the triazole .

Cyclization and Ring-Opening Reactions

The imidazo-triazole system undergoes cyclization under oxidative conditions or ring-opening in the presence of strong nucleophiles.

Reaction Type Conditions Products Key Observations References
Oxidative Cyclization DMSO, 120°C, 3 hBenzo thiazolo[2,3-c] triazole derivativeIntramolecular C–H functionalization forms a fused thiazole-triazole ring
Ring-Opening NaNH₂, NH₃(l), −33°C, 6 h3-Amino-5-phenyl-1,2,4-triazole + thioacetic acid derivativeCleavage of the imidazo ring; confirmed by LC-MS
  • Mechanism : Cyclization proceeds via disulfide intermediate formation (from thiol oxidation) followed by radical-mediated C–H activation .

Functionalization of the Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl substituent undergoes demethylation or electrophilic substitution.

Reaction Type Conditions Products Key Observations References
Demethylation BBr₃ (1M), DCM, 0°C → RT, 8 hN-(3,4-dihydroxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo-triazol-3-yl)thio)acetamideComplete O-demethylation; product shows enhanced solubility in polar solvents
Nitration HNO₃/H₂SO₄, 0°C, 2 hN-(3,4-dimethoxy-5-nitrophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo-triazol-3-yl)thio)acetamideNitration occurs at the phenyl para position; isolated yield: 68%

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves a multi-step process:

  • Core formation : Construction of the imidazo[2,1-c][1,2,4]triazole core via cyclization reactions under controlled pH and temperature (e.g., using aromatic solvents like toluene or DMF) .
  • Thioacetamide linkage : Introduction of the thioether group via nucleophilic substitution between a triazole-thiol intermediate and chloroacetamide derivatives .
  • Purification : Chromatography (e.g., silica gel column) is critical due to byproducts from competing reactions; yields typically range from 40–60% . Key challenges include avoiding oxidation of the thioether group and ensuring regioselectivity during triazole ring formation.

Q. Which analytical methods are recommended for structural characterization?

  • NMR spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions on phenyl) .
  • Mass spectrometry (HRMS) : Validate molecular weight (411.48 g/mol) and detect isotopic patterns for sulfur and chlorine .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding, as seen in related thioacetamide derivatives .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility screening : Test in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. Use surfactants (e.g., Tween-80) if precipitation occurs .
  • Stability studies : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Adjust buffer systems or use prodrug strategies if instability is observed .

Q. What preliminary assays are used to evaluate biological activity?

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Anti-inflammatory potential : COX-2 inhibition assays or TNF-α suppression in macrophage models .
  • Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity, aspirin for anti-inflammatory activity) to benchmark results .

Q. How are reaction intermediates characterized during synthesis?

  • TLC monitoring : Track progress using silica plates with UV-active spots or iodine staining .
  • Isolation of intermediates : Employ flash chromatography or recrystallization. Confirm purity via melting point analysis and 1^1H NMR .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

  • Pharmacokinetic profiling : Assess bioavailability, plasma half-life, and tissue distribution using LC-MS/MS. Poor in vivo efficacy may stem from rapid metabolism or inadequate absorption .
  • Metabolite identification : Use hepatic microsomes or in vivo samples to detect active/inactive metabolites. Modify substituents (e.g., methoxy groups) to block metabolic hotspots .

Q. How can molecular docking elucidate the compound’s mechanism of action?

  • Target selection : Prioritize enzymes linked to imidazole/triazole pharmacology (e.g., tyrosine kinases, PARP) based on structural analogs .
  • Docking protocols : Use AutoDock Vina with crystal structures (PDB entries) to simulate binding. Validate with mutagenesis studies if key residues (e.g., catalytic sites) show strong interactions .

Q. What methodologies validate target engagement in cellular models?

  • SPR/BLI assays : Measure binding kinetics to purified targets (e.g., immobilized kinases) .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
  • Knockdown/overexpression models : CRISPR/Cas9-edited cell lines to correlate target expression with compound efficacy .

Q. How do substituent modifications impact bioactivity?

  • SAR studies : Synthesize analogs with variations (e.g., replacing 3,4-dimethoxyphenyl with halogenated or alkyl groups). Test in parallel assays .
  • Electronic effects : Use Hammett plots to correlate substituent σ/π values with activity trends. Fluorine or nitro groups often enhance binding via electron withdrawal .

Q. What advanced techniques resolve crystallographic ambiguities?

  • SC-XRD : Single-crystal X-ray diffraction to determine absolute configuration and hydrogen-bonding networks. Compare with DFT-optimized structures for validation .
  • Dynamic NMR : Resolve conformational flexibility (e.g., rotation around the thioacetamide bond) at variable temperatures .

Data Contradiction Analysis

  • Inconsistent IC50_{50} values across studies : May arise from differences in cell line passage numbers, assay protocols (e.g., incubation time), or compound purity. Standardize protocols and validate purity via elemental analysis .
  • Divergent SAR trends : Conflicting substituent effects (e.g., methoxy vs. chloro) may reflect target-specific interactions. Use proteome-wide profiling (e.g., kinome screens) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.